molecular formula C44H84N2O6 B570858 UV-123 CAS No. 122586-52-1

UV-123

Cat. No.: B570858
CAS No.: 122586-52-1
M. Wt: 737.164
InChI Key: NLMFVJSIGDIJBB-UHFFFAOYSA-N
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Description

UV-123 is a chemical compound known for its role as a hindered amine light stabilizer (HALS). HALS are used to protect polymers from degradation caused by exposure to ultraviolet (UV) light. This compound is particularly effective in enhancing the durability and longevity of plastics and other materials exposed to outdoor environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UV-123 typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with sebacic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The process may involve multiple steps, including esterification and purification, to obtain the final product with high purity.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. For example, a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can be used to facilitate the reaction. The continuous-flow system allows for better control of reaction parameters, resulting in higher purity and yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

UV-123 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

UV-123 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of UV-123 involves its ability to scavenge free radicals generated by UV radiation. The compound interacts with these radicals, neutralizing them and preventing the degradation of the polymer matrix. This stabilizing effect is achieved through the formation of stable nitroxide radicals, which inhibit further radical-mediated reactions.

Comparison with Similar Compounds

Similar Compounds

    Bis-(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another HALS compound with similar stabilizing properties.

    Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) adipate: A related compound with a different diacid component, offering slightly different stabilization characteristics.

Uniqueness

UV-123 is unique due to its specific molecular structure, which provides optimal stabilization efficiency and compatibility with a wide range of polymers. Its octyloxy groups enhance its solubility and dispersion in polymer matrices, making it particularly effective in outdoor applications .

Properties

IUPAC Name

bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIVCXJNIBEGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122586-52-1
Record name Tinuvin 123
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122586-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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